5-Bromo-2-chloro-1,3-dinitrobenzene

描述

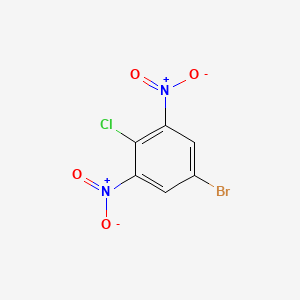

5-Bromo-2-chloro-1,3-dinitrobenzene: is an aromatic compound with the molecular formula C₆H₂BrClN₂O₄ and a molecular weight of 281.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and two nitro groups attached to a benzene ring. It is typically a light yellow to brown solid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene typically involves the nitration of 5-Bromo-2-chlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

化学反应分析

Types of Reactions: 5-Bromo-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the benzene ring more reactive towards electrophiles.

Nucleophilic Aromatic Substitution: The nitro groups also activate the benzene ring towards nucleophilic aromatic substitution reactions, where nucleophiles can replace the bromine or chlorine atoms.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products:

Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophilic groups replacing the halogens

科学研究应用

5-Bromo-2-chloro-1,3-dinitrobenzene is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 5-Bromo-2-chloro-1,3-dinitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro groups increase the compound’s reactivity by stabilizing the transition states during chemical reactions. This stabilization facilitates the formation of intermediates such as arenium ions in electrophilic aromatic substitution and Meisenheimer complexes in nucleophilic aromatic substitution .

相似化合物的比较

- 2-Chloro-1,3-dinitrobenzene

- 5-Bromo-1,3-dinitrobenzene

- 2,4-Dinitrochlorobenzene

Comparison: 5-Bromo-2-chloro-1,3-dinitrobenzene is unique due to the presence of both bromine and chlorine atoms along with two nitro groups. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of bromine and chlorine atoms allows for selective substitution reactions that are not possible with compounds having only one type of halogen .

生物活性

5-Bromo-2-chloro-1,3-dinitrobenzene is a nitroaromatic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and two nitro groups. The presence of these functional groups contributes to its unique chemical properties and reactivity. The nitro groups can undergo reduction to form reactive intermediates capable of interacting with various biological molecules, including proteins and DNA.

The biological activity of this compound primarily involves its electrophilic nature due to the nitro groups. These groups enhance the compound's ability to react with nucleophilic sites in biomolecules, leading to several potential outcomes:

- Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites or disrupting enzyme-substrate interactions.

- DNA Interaction : Reactive intermediates formed from the reduction of nitro groups may bind to DNA, potentially leading to mutagenic effects or interference with replication processes .

- Cellular Disruption : The compound may disrupt cellular processes by altering signaling pathways or inducing oxidative stress.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting bacterial protein synthesis and forming crosslinks within the peptidoglycan cell wall .

- Cytotoxicity : In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest significant cytotoxicity, indicating its potential as an anticancer agent .

- Biochemical Probes : The compound is utilized in biochemical assays to study enzyme activity and protein interactions due to its ability to modify biomolecules through electrophilic reactions.

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound can inhibit the enzyme dihydrodipicolinate synthase (DHDPS), which is crucial for bacterial cell wall biosynthesis. This inhibition was linked to structural modifications induced by the compound .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that it induces apoptosis through oxidative stress mechanisms. The results indicated a dose-dependent relationship between exposure levels and cell viability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-nitrobenzene | Lacks bromine; less reactive | Minimal antimicrobial activity |

| 5-Bromo-2-nitrobenzene | Lacks chloro group; different reactivity | Moderate cytotoxicity |

| 2,4-Dinitrochlorobenzene | Contains two nitro groups; lacks bromine | Notable mutagenic potential |

| 2-Bromo-1,3-dinitrobenzene | Exhibits similar reactivity but lacks chloro group | Limited biological studies available |

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Bromo-2-chloro-1,3-dinitrobenzene, and how can purity be optimized?

Methodology :

- Halogenation and Nitration : Begin with a benzene derivative and perform sequential halogenation (bromination/chlorination) followed by nitration. Directing effects of substituents must be considered: nitro groups meta-direct, while halogens are ortho/para-directors. Use mixed acid (HNO₃/H₂SO₄) for nitration under controlled temperatures (0–5°C) to avoid over-nitration .

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, hexane:ethyl acetate 8:2) .

Q. How can spectroscopic techniques characterize this compound?

Methodology :

- NMR : ¹H NMR (CDCl₃) shows absence of aromatic protons due to substitution. ¹³C NMR confirms nitro (δ ~140–150 ppm) and halogenated carbons (δ ~110–130 ppm).

- IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode detects [M]⁻ at m/z 279.88 (C₆HBrClN₂O₄) with isotopic clusters for Br/Cl .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Methodology :

- Crystal Growth : Slow evaporation from DMSO or DMF yields suitable single crystals. Heavy atoms (Br, Cl) enhance scattering but may cause absorption errors.

- SHELX Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address twinning (common in nitro compounds) via TWIN/BASF commands. Hydrogen bonding networks can be analyzed using OLEX2 visualization .

Q. How do substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodology :

- Electronic Effects : Nitro groups deactivate the ring but direct nucleophiles to meta positions relative to halogens. Kinetic studies (UV-Vis monitoring) under varying conditions (e.g., NaOH/EtOH at 60°C) reveal regioselectivity.

- Competitive Pathways : Compare substitution at Br vs. Cl using ¹H NMR to track product ratios. DFT calculations (Gaussian 16) predict activation energies for transition states .

Q. What computational methods predict the compound’s thermal stability and decomposition pathways?

Methodology :

- Molecular Dynamics (MD) : Simulate thermal behavior (300–700 K) using GROMACS. Overlay structures sampled at 100 ps intervals to identify bond dissociation trends (e.g., NO₂ cleavage) .

- Thermogravimetric Analysis (TGA) : Correlate MD results with experimental TGA/DSC data (heating rate 10°C/min, N₂ atmosphere) to validate decomposition thresholds .

Q. How do nitro groups participate in hydrogen bonding, and what impact does this have on crystal packing?

Methodology :

- Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., R₂²(8) motifs). Nitro groups often act as acceptors, forming C–H···O interactions with adjacent aryl or alkyl groups.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts) via CrystalExplorer. Compare packing efficiency with analogs lacking nitro groups .

Q. Data Contradictions and Validation

- Spectral Data : notes limited IR reference data; cross-validate with DFT-simulated spectra (B3LYP/6-31G*) .

- Synthetic Yields : Catalogs (e.g., ) report >95% purity, but actual yields may vary with scale. Replicate syntheses and characterize rigorously via elemental analysis .

Tables for Key Data

属性

IUPAC Name |

5-bromo-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNTICVTKSXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612332 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51796-82-8 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。